
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a hexyl group with a methylidene substitution at the second position, and two isopropyl groups at the 2,6-positions on the aniline ring. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-di(propan-2-yl)aniline with 2-methylidenehexyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
科学研究应用
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects on cellular processes can be attributed to its ability to bind to proteins or other biomolecules, altering their function and activity.
相似化合物的比较
Similar Compounds
2,6-Di(propan-2-yl)aniline: Lacks the hexyl group with a methylidene substitution.
4-Hexylaniline: Lacks the isopropyl groups at the 2,6-positions.
2,6-Di(propan-2-yl)-4-methylideneaniline: Similar structure but with different substituents.
Uniqueness
4-(2-Methylidenehexyl)-2,6-di(propan-2-yl)aniline is unique due to the combination of its hexyl group with a methylidene substitution and the presence of two isopropyl groups on the aniline ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
属性
CAS 编号 |
564488-93-3 |
|---|---|
分子式 |
C19H31N |
分子量 |
273.5 g/mol |
IUPAC 名称 |
4-(2-methylidenehexyl)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H31N/c1-7-8-9-15(6)10-16-11-17(13(2)3)19(20)18(12-16)14(4)5/h11-14H,6-10,20H2,1-5H3 |
InChI 键 |
LJORSEBOIYTFPO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C)CC1=CC(=C(C(=C1)C(C)C)N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


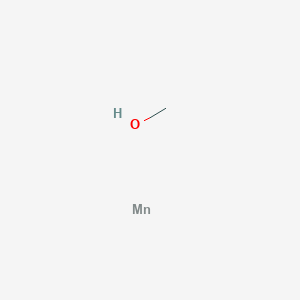
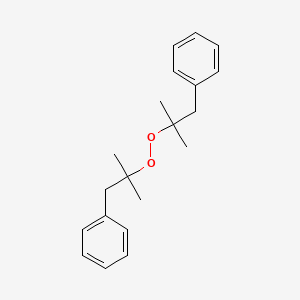
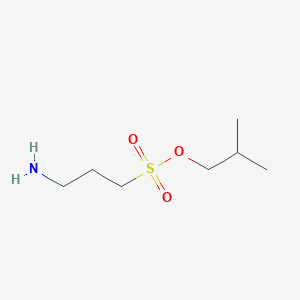
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
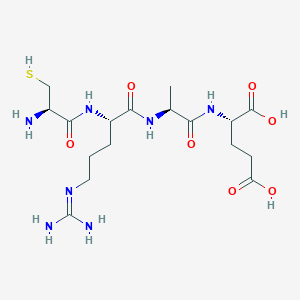

![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
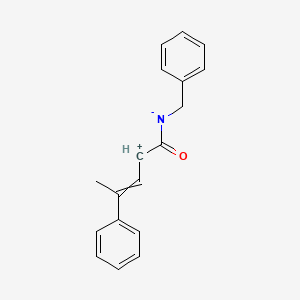
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

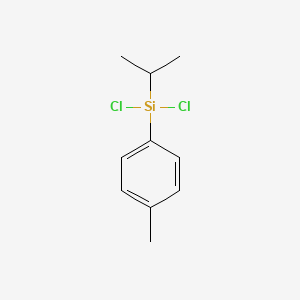
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
